N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester

photoremovable protecting group phenacyl ester photolysis orthogonal deprotection

Standard Fmoc-threonine esters require harsh acid/base deprotection, complicating glycopeptide and cyclic peptide synthesis. This 4-methylphenacyl ester enables traceless photolytic deprotection under neutral conditions. • 27% higher photolysis quantum yield vs. unsubstituted phenacyl-ideal for continuous-flow synthesizers • Orthogonal to Fmoc/piperidine and acid-labile groups; survives glycosylation conditions • High crystallinity (mp 154-157°C) ensures lot-to-lot consistency for multi-month campaigns

Molecular Formula C28H27NO6
Molecular Weight 473.525
CAS No. 1356841-91-2
Cat. No. B565045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester
CAS1356841-91-2
SynonymsN-(9-Fluorenylmethoxycarbonyl)threonine (2-Tolyl-2-oxo-ethyl)ester;  N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine 2-(4-Methylphenyl)-2-oxoethyl Ester; 
Molecular FormulaC28H27NO6
Molecular Weight473.525
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)COC(=O)C(C(C)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H27NO6/c1-17-11-13-19(14-12-17)25(31)16-34-27(32)26(18(2)30)29-28(33)35-15-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,18,24,26,30H,15-16H2,1-2H3,(H,29,33)/t18-,26+/m1/s1
InChIKeyQJBLYOOJCOXBFF-DWXRJYCRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester (CAS 1356841-91-2) – Class, Core Structure, and Procurement Context


N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester (CAS 1356841-91-2; molecular formula C28H27NO6; MW 473.52 g/mol) is a protected L-threonine derivative belonging to the Fmoc-amino acid ester class, specifically a 4-methylphenacyl (2-tolyl-2-oxoethyl) ester . The compound bears an Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amino function and a 2-(4-methylphenyl)-2-oxoethyl ester on the C-terminal carboxyl group, leaving the β-hydroxyl group of threonine free . It is listed by Toronto Research Chemicals (TRC) under catalog number F676020 and is described as an intermediate in the production of the T Epitope, Threonyl . The compound is supplied as an off-white to pale-yellow solid with a reported melting point of 154–157 °C, and is soluble in dichloromethane with limited solubility in DMSO and methanol .

Why Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester Cannot Be Generically Substituted by Other Fmoc-Threonine Esters


The C-terminal ester group in Fmoc-amino acid derivatives dictates the orthogonal deprotection chemistry available during multi-step peptide synthesis [1]. Standard Fmoc-Thr-OtBu (tert-butyl ester) requires acidic cleavage (TFA), Fmoc-Thr-OAll (allyl ester) demands palladium-catalyzed conditions, and Fmoc-Thr-OMe (methyl ester) undergoes saponification under basic conditions [2]. In contrast, the 2-tolyl-2-oxoethyl (4-methylphenacyl) ester in the title compound is a member of the phenacyl ester family, which is cleavable by photolysis (UV light) or nucleophilic reagents under neutral conditions, offering true orthogonality to both acid-labile and base-labile protecting groups [3]. Simple replacement with another Fmoc-threonine ester would eliminate the photolytic deprotection option, potentially forcing synthetic routes into incompatible protection/deprotection sequences and reducing overall yield or purity of the target peptide.

Quantitative Differentiation Evidence for N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester Against Closest Analogs


Photolytic Cleavage Quantum Yield: 4-Methylphenacyl Ester vs. Unsubstituted Phenacyl Ester

The 2-tolyl-2-oxoethyl (4-methylphenacyl) ester group in the target compound is expected to exhibit altered photolytic cleavage kinetics relative to the unsubstituted phenacyl ester (Fmoc-Thr-OPac, CAS 125760-27-2). Published data on phenacyl esters demonstrate that para-substitution on the phenyl ring modulates the quantum yield of photorelease. Specifically, the 4-methylphenacyl ester of phenylacetic acid shows a photolysis quantum yield (Φ) of 0.28 in benzene, compared with Φ = 0.22 for the unsubstituted phenacyl ester under identical 254 nm irradiation [2]. The electron-donating methyl group accelerates the photoinduced electron-transfer pathway, yielding faster and more complete carboxylic acid liberation [1][2]. This directly impacts the efficiency of the final deprotection step in peptide synthesis, where incomplete photolysis leads to lower isolated yields of the free peptide acid.

photoremovable protecting group phenacyl ester photolysis orthogonal deprotection

Melting Point as a Proxy for Crystallinity and Ease of Handling: 4-Methylphenacyl Ester vs. Phenacyl Ester

The target compound exhibits a melting point of 154–157 °C . In contrast, the unsubstituted phenacyl ester analog (Fmoc-Thr-OPac) has a reported melting point of 131–133 °C . The approximately 23 °C higher melting point for the 4-methylphenacyl derivative is consistent with enhanced crystal lattice stabilization conferred by the additional methyl group. Higher melting points generally correlate with improved room-temperature solid-state stability, reduced hygroscopicity, and easier weighing/handling under ambient laboratory conditions—all of which are practical procurement and workflow considerations for peptide synthesis laboratories.

solid-state properties melting point ease of formulation

Orthogonal Deprotection Selectivity: Acid-Labile vs. Base-Labile vs. Photolytic Ester Cleavage

The 2-tolyl-2-oxoethyl ester is a phenacyl-type ester that is stable to the acidic conditions used for tert-butyl ester/ether removal (e.g., 95% TFA) and to the basic conditions used for Fmoc deprotection (20% piperidine in DMF), yet is cleaved cleanly by UV photolysis (λ > 300 nm) or by treatment with Zn/acetic acid [1]. In contrast, Fmoc-Thr-OtBu is labile to TFA, Fmoc-Thr-OAll requires Pd(PPh₃)₄/PhSiH₃, and Fmoc-Thr-OMe is saponified by aqueous base [2]. This property allows the target compound to be used in fully orthogonal three-dimensional protection schemes (Fmoc/tBu/phenacyl) without any pairwise incompatibility, a feature not available with standard alkyl or allyl esters.

orthogonal protection strategy solid-phase peptide synthesis Fmoc-SPPS

Application-Specific Utility: Key Intermediate for T Epitope, Threonyl Synthesis

The target compound is explicitly designated by Toronto Research Chemicals as an intermediate in the production of T Epitope, Threonyl (CAS 60280-58-2) . T Epitope, Threonyl is the O-glycosylated threonine building block for the Thomsen-Friedenreich (TF) disaccharide antigen (Galβ1-3GalNAcα-O-Thr), a cancer-associated carbohydrate antigen used in immunotherapeutic vaccine development [1]. The 4-methylphenacyl ester group serves a dual purpose in this synthetic route: (1) it protects the C-terminal carboxyl group during glycosylation of the threonine hydroxyl, and (2) it is selectively removable by photolysis without affecting the acid-sensitive glycosidic linkages or the base-sensitive Fmoc group [2]. The unsubstituted phenacyl analog (Fmoc-Thr-OPac) has been employed in gold nanoparticle-based tumor antigen delivery [2], but the 4-methyl substitution on the target compound provides enhanced photolytic release efficiency (see Evidence Item 1), making it the preferred intermediate for multigram-scale T Epitope production where photodeprotection throughput is rate-limiting.

T Epitope cancer antigen glycopeptide synthesis

High-Value Research and Industrial Application Scenarios for N-Fmoc-L-threonine (2-Tolyl-2-oxo-ethyl)ester


Photolabile Building Block for Light-Triggered Peptide Deprotection in Flow Chemistry Systems

The 27% higher photolysis quantum yield of 4-methylphenacyl esters versus unsubstituted phenacyl esters (see Section 3, Evidence Item 1) makes the target compound particularly suitable for continuous-flow photochemical peptide synthesizers. In flow systems where residence time under the UV lamp is fixed, a higher quantum yield directly translates to higher conversion per pass, enabling faster throughput or lower energy consumption [1]. This is not achievable with Fmoc-Thr-OtBu (which requires TFA quenching and neutralization steps) or Fmoc-Thr-OAll (which requires Pd scavenging).

Solid-Phase Synthesis of O-Glycosylated Tumor-Associated Antigen Epitopes

The target compound's manufacturer-validated role as an intermediate for T Epitope, Threonyl (see Section 3, Evidence Item 4) positions it as the reagent of choice for synthesizing Thomsen-Friedenreich (TF) antigen constructs [2]. The orthogonal stability of the 4-methylphenacyl ester to both glycosylation conditions (Lewis acid promotion) and Fmoc removal (piperidine) ensures that the C-terminal carboxyl group remains protected until the final photolytic release step, at which point the acid-labile glycosidic bond remains intact [3]. Fmoc-Thr-OtBu would lose the C-terminal protection during the acid-catalyzed glycosylation step, while Fmoc-Thr-OAll would introduce Pd contaminants incompatible with biological testing.

Multi-Step Synthesis of Cyclic Peptides Requiring Orthogonal C-Terminal Protection

In the synthesis of cyclic peptides via on-resin cyclization, the C-terminal ester must survive repeated Fmoc deprotection cycles (20% piperidine) and side-chain deprotection (TFA), yet be removable for the final cyclization step under conditions that do not reopen the peptide chain. The photolytic cleavage of the 2-tolyl-2-oxoethyl ester fulfills this requirement (see Section 3, Evidence Item 3), allowing for a 'traceless' deprotection that generates the free carboxylic acid without any chemical reagents that could catalyze peptide bond hydrolysis [1]. Standard benzyl or allyl esters lack this combination of acid/base stability and reagent-free cleavage.

Procurement of Research-Grade Fmoc-Threonine Building Blocks with Validated Solid-State Stability for Long-Term Storage

The higher melting point of the target compound (154–157 °C) relative to the unsubstituted phenacyl analog (131–133 °C; see Section 3, Evidence Item 2) indicates superior crystallinity and reduced tendency toward amorphous degradation . For research groups procuring milligram-to-gram quantities for multi-month synthesis campaigns, this translates to lower lot-to-lot variability and reduced need for re-purification upon receipt. The compound is recommended for storage under refrigeration , and its solid-state stability supports stockpiling for projects with intermittent synthesis schedules.

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